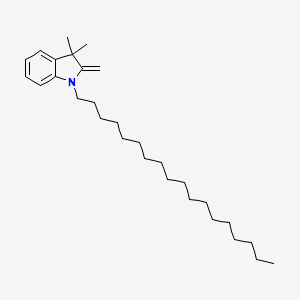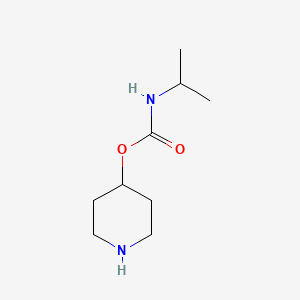
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates This compound features a cyclopropane ring attached to a carboxylate group, with a 4-methoxy-3-nitrophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxy-3-nitrobenzyl bromide with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 1-(4-amino-3-methoxyphenyl)cyclopropanecarboxylate.
Reduction: 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylic acid.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate
- Methyl 1-(4-methoxyphenyl)cyclopropanecarboxylate
- Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate
Uniqueness
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate is unique due to the presence of both a methoxy and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H13NO5 |
|---|---|
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
methyl 1-(4-methoxy-3-nitrophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13NO5/c1-17-10-4-3-8(7-9(10)13(15)16)12(5-6-12)11(14)18-2/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
XPLSIXHRCZNHMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(CC2)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Pyrazin-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8495866.png)
![3-Nitro-4-{[4-(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B8495872.png)





![n-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-formamide](/img/structure/B8495900.png)



